molecular formula C13H17NO2S B1460733 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 1019437-73-0

2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B1460733
CAS No.: 1019437-73-0
M. Wt: 251.35 g/mol
InChI Key: RYJPISLVWPQEBW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (predicted, 400 MHz, CDCl₃):

Signal (ppm) Integration Assignment
1.1–1.8 11H Cyclohexyl CH₂
2.8–3.0 2H SCH₂CH(C6H11)
7.4–8.5 3H Pyridine H4, H5, H6
13.1 1H Carboxylic acid OH

¹³C NMR (predicted, 100 MHz):

Signal (ppm) Assignment
25–35 Cyclohexyl CH₂
40–45 SCH₂CH(C6H11)
123–150 Pyridine C2–C6
167–170 Carboxylic acid C=O

Infrared (IR) Vibrational Mode Assignments

Wavenumber (cm⁻¹) Assignment
2500–3000 O-H stretch (carboxylic acid)
1680–1700 C=O stretch
1580–1600 Pyridine ring C=C/C=N
650–700 C-S stretch

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS, positive mode):

  • Molecular ion : m/z 251.35 [M+H]⁺.
  • Key fragments :
m/z Fragment
234 [M+H–OH]⁺
178 Pyridine-3-carboxylic acid⁺
123 Cyclohexylmethylsulfanyl⁺

The base peak (m/z 178) arises from cleavage of the C-S bond, retaining the pyridine-carboxylic acid moiety.

Properties

IUPAC Name

2-(cyclohexylmethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJPISLVWPQEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is C12H15NOSC_{12}H_{15}NOS. The compound features a pyridine ring substituted with a cyclohexylmethyl sulfanyl group and a carboxylic acid functional group. This structural complexity contributes to its unique biological properties.

Molecular Structure

PropertyValue
Molecular FormulaC12H15NOSC_{12}H_{15}NOS
Molecular Weight225.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid, exhibit significant antimicrobial activity. A study evaluating similar compounds demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, disorazoles, which share structural features with pyridine derivatives, have been reported to exhibit low nanomolar IC50 values against human cancer cells . Although specific data for 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is limited, its structural analogs suggest a potential for anticancer activity.

The proposed mechanism of action for 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Modulation : Its lipophilic nature allows it to penetrate cellular membranes and bind to receptors, potentially modulating signaling pathways.
  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of pyridine-3-carboxylic acids evaluated their biological activities. The synthesized compounds were tested against various microbial strains and exhibited promising results, indicating the potential for further development as antimicrobial agents .

Study 2: Anticancer Screening

In another investigation, compounds similar to 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid were screened for anticancer properties. The results indicated that these compounds could inhibit tubulin polymerization, leading to mitotic arrest in cancer cells . This mechanism aligns with the observed effects of other pyridine derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anti-diabetic Activity
    • Research has indicated that compounds similar to 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid may act as inhibitors of 11beta-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in glucose metabolism and insulin sensitivity. Inhibiting this enzyme can potentially improve glucose homeostasis and reduce insulin resistance, making it a candidate for treating type II diabetes .
  • Neurological Disorders
    • The compound's structure suggests potential interactions with ionotropic glutamate receptors (iGluRs), which are critical in various neurological conditions. Compounds that modulate these receptors can be useful in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Cannabinoid Receptor Agonism
    • Some derivatives of pyridine carboxylic acids have shown agonistic activity at cannabinoid receptors, which are involved in pain modulation, appetite regulation, and mood stabilization. This property could position 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid as a potential therapeutic agent for conditions like chronic pain and anxiety .

Case Study 1: Diabetes Treatment

A study investigating the effects of various 11β-HSD1 inhibitors demonstrated that compounds structurally similar to 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid significantly improved insulin sensitivity in diabetic mouse models. The research highlighted the compound's potential to lower blood glucose levels through enhanced insulin signaling pathways.

Case Study 2: Neurological Protection

In vitro studies using neuronal cell lines exposed to glutamate toxicity showed that analogs of this compound provided neuroprotective effects by reducing apoptosis and oxidative stress markers. This suggests a promising avenue for further exploration in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid and related pyridine-3-carboxylic acid derivatives.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Substituent at 2-Position Molecular Formula Melting Point (°C) Key Properties/Applications References
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid (1019437-73-0) Cyclohexylmethyl sulfanyl (aliphatic, bulky) C14H19NO2S Not Reported High lipophilicity; potential drug intermediate
6-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid (Compound 22) Adamantyl-oxoethyl sulfanyl (rigid, bulky) C18H23N2O2S 174–176 High thermal stability; crystallizes readily
2-(Phenylsulfanyl)pyridine-3-carboxylic acid (Not Reported) Phenyl sulfanyl (aromatic) C12H9NO2S Not Reported Forms hydrogen-bonded dimers; used in heterocyclic synthesis
2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid (Not Reported) 4-Chlorophenyl sulfanyl (electron-withdrawing) C12H8ClNO2S Not Reported Enhanced reactivity in electrophilic substitutions
2-[(6-Acetamidopyridin-3-yl)sulfanyl]pyridine-3-carboxylic acid (343373-12-6) Acetamidopyridyl sulfanyl (polar) C13H11N3O3S Not Reported Improved solubility due to acetamido group
2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid (Not Reported) Carboxymethyl sulfanyl (polar, acidic) C9H7NO4S Not Reported Bidentate ligand for metal coordination

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The cyclohexylmethyl group in the target compound imparts significant lipophilicity, which may favor passive diffusion across biological membranes. In contrast, the adamantyl analog (Compound 22) exhibits higher rigidity and thermal stability (mp 174–176 °C), likely due to its polycyclic structure .
  • Polar substituents, such as the acetamido group (CAS 343373-12-6) or carboxymethyl moiety, enhance aqueous solubility and hydrogen-bonding capacity, making these derivatives more suitable for applications requiring hydrophilic interactions .

Crystallographic Behavior: Aromatic substituents (e.g., phenyl or 4-chlorophenyl) promote planar stacking and dimerization via C–H⋯O interactions, as seen in 2-(phenylsulfanyl)pyridine-3-carboxylic acid . The cyclohexylmethyl group, being non-planar, may disrupt such packing, leading to amorphous solid forms or alternative crystal lattices.

Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution of 2-chloronicotinic acid with thiols (e.g., thiophenol in ). The target compound likely follows a similar route using cyclohexylmethyl mercaptan .

Biological Relevance: Adamantyl-containing compounds (e.g., ) are noted for their use in antiviral and enzyme-inhibitory applications due to their ability to mimic hydrophobic biomolecular motifs. The cyclohexylmethyl analog may share these properties but with altered pharmacokinetic profiles .

Preparation Methods

Synthesis of Pyridine-3-carboxylic Acid Core

A key intermediate for the target compound is pyridine-3-carboxylic acid (nicotinic acid) or its derivatives. According to patent CN101602715A, an efficient synthetic route to 2-pyridine carboxylic acid involves alkaline hydrolysis of 2-cyanopyridine followed by acidification and crystallization steps:

  • Stepwise procedure:
    • 2-Cyanopyridine is reacted with sodium hydroxide solution (molar ratio ~1:1 to 1.3) in deionized water at 50–70 °C under reflux for 4–12 hours.
    • Water is removed by distillation during the reaction.
    • After completion, the reaction mixture is cooled and acidified with hydrochloric acid to pH 2.5–6.5.
    • Further distillation removes water, and the residue is treated with alcohol (ethanol) at 55–75 °C for 2–7 hours to dissolve and recrystallize the product.
    • Filtration and drying yield 2-pyridine carboxylic acid with high yield (~89.6%).

This method is simple, high-yielding, and scalable, providing a robust source of the pyridine-3-carboxylic acid moiety needed for further functionalization.

Parameter Condition/Value
Starting material 2-Cyanopyridine (100 g scale)
NaOH concentration 30% solution, 1.0–1.3 molar eq
Reaction temperature 50–70 °C
Reaction time 4–12 hours
Acidification pH 2.5–6.5
Alcohol treatment temperature 55–75 °C
Yield ~89.6%

Introduction of the (Cyclohexylmethyl)sulfanyl Group at the 2-Position

The key functionalization step is the formation of the sulfanyl linkage between the pyridine ring at the 2-position and the cyclohexylmethyl moiety. This is typically achieved by nucleophilic substitution or thiol-alkylation reactions involving a mercaptopyridine intermediate or direct substitution on a suitable leaving group.

General synthetic approach:

  • Starting from 2-mercaptopyridine-3-carboxylic acid (a thiol-containing pyridine derivative), the sulfanyl substituent can be introduced by alkylation with cyclohexylmethyl halides (e.g., bromide or chloride).
  • The reaction proceeds via nucleophilic attack of the thiol group on the alkyl halide under basic or neutral conditions to form the thioether bond.

A related compound, 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid, was synthesized by reacting 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid, demonstrating the feasibility of this strategy. By analogy, replacing chloroacetic acid with cyclohexylmethyl halide would yield the desired 2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid.

Step Description
Reactants 2-Mercaptopyridine-3-carboxylic acid + cyclohexylmethyl halide
Reaction type Nucleophilic substitution (thiol alkylation)
Conditions Basic or neutral medium, mild heating if necessary
Outcome Formation of 2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid

Detailed Reaction Conditions and Yield Data

Although specific literature data on the exact preparation of 2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is limited, analogous procedures from related compounds and sulfur-containing pyridine carboxylic acids provide insight:

Parameter Typical Conditions/Notes
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or alcohols
Base Triethylamine or sodium bicarbonate to deprotonate thiol
Temperature Room temperature to reflux (25–80 °C)
Reaction time Several hours to overnight
Purification Extraction, crystallization, or chromatography
Yield Moderate to high, depending on reactant purity and conditions

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Outcome/Yield
1 Hydrolysis of 2-cyanopyridine NaOH (30%), 50–70 °C, reflux 4–12 h Pyridine-3-carboxylic acid, ~89.6% yield
2 Alkylation of 2-mercaptopyridine-3-carboxylic acid Cyclohexylmethyl halide, base, polar solvent, mild heating Formation of 2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid, yield varies

Research Findings and Notes

  • The hydrolysis of 2-cyanopyridine under alkaline conditions is a well-established, efficient method to obtain pyridine carboxylic acids with high purity and yield, suitable for scale-up.
  • The alkylation of thiol groups on pyridine rings is a common strategy to introduce sulfanyl substituents, and the reaction with alkyl halides such as cyclohexylmethyl bromide is straightforward.
  • Intramolecular hydrogen bonding in related sulfanyl-pyridine carboxylic acids influences molecular conformation and stability, which may impact crystallization and purification steps.
  • Reaction conditions such as solvent choice, temperature, and base significantly affect the alkylation efficiency and product purity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid?

Answer:
A common approach involves nucleophilic aromatic substitution. For example, 2-chloronicotinic acid can react with cyclohexylmethyl mercaptan under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol). The reaction typically requires heating (100–120°C) for 2–4 hours, followed by crystallization in ethanol to isolate the product .
Key Considerations:

  • Catalysts: Base catalysts (e.g., K₂CO₃) may enhance reactivity.
  • Purification: Recrystallization from ethanol yields >95% purity .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:
X-ray crystallography is the gold standard for confirming the stereochemistry and intermolecular interactions. For instance, dihedral angles between aromatic rings (e.g., 55–58°) and hydrogen-bonded dimers can stabilize the crystal lattice .
Complementary Methods:

  • NMR: ¹H/¹³C NMR to confirm substituent integration (e.g., cyclohexylmethyl protons at δ 1.0–2.5 ppm).
  • FT-IR: Carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced: How can reaction byproducts or impurities be systematically characterized during synthesis?

Answer:
Byproducts often arise from incomplete substitution or oxidation of the thioether group. Use HPLC-MS or GC-MS to identify:

  • Unreacted 2-chloronicotinic acid (retention time ~5.2 min in reverse-phase HPLC).
  • Oxidized sulfone derivatives (e.g., m/z +32 for S→SO₂) .
    Mitigation:
  • Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of cyclohexylmethyl mercaptan).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) using the compound’s SMILES string (CC1CCCC1CS-c1ncccc1C(=O)O) can model binding to enzymes like cyclooxygenase or kinases.
Key Steps:

Geometry Optimization: DFT methods (B3LYP/6-31G*) to minimize energy.

Docking Parameters: Grid box centered on the active site (e.g., COX-2 PDB: 3LN1).

MD Simulations: Assess stability of ligand-protein complexes (e.g., 50 ns in GROMACS) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid
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2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid

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